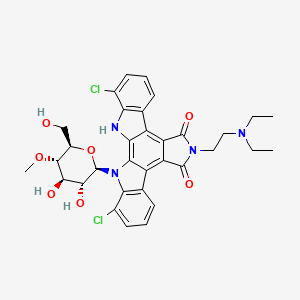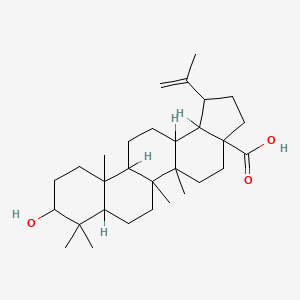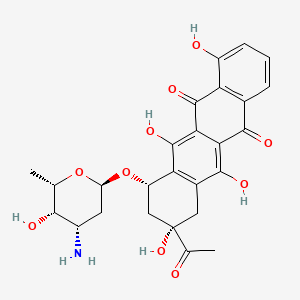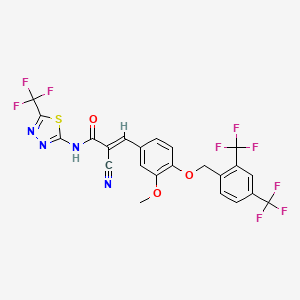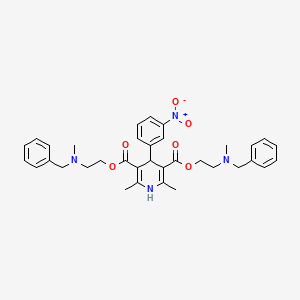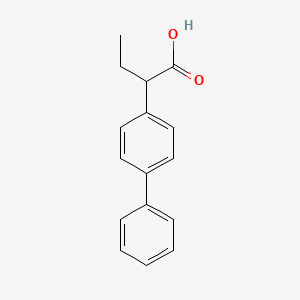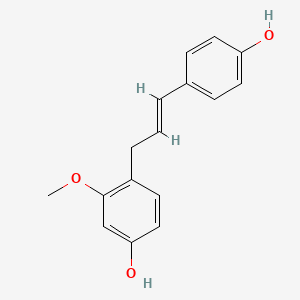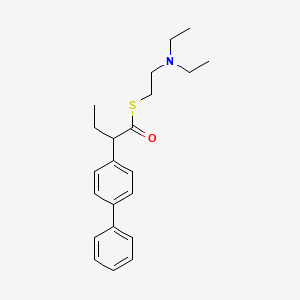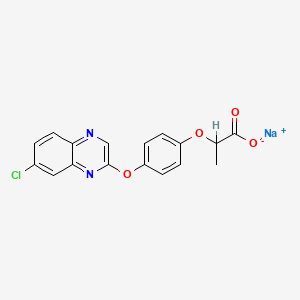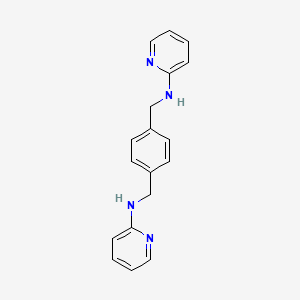
WZ811
描述
- WZ811 是一种针对 CXC 趋化因子受体 4 (CXCR4) 的小分子拮抗剂。CXCR4 是一种 G 蛋白偶联受体,专门针对基质细胞衍生因子 1 (SDF-1 或 CXCL12)。
- CXCR4 的激活在各种生物过程中起着至关重要的作用,包括造血干细胞归巢、趋化性、淋巴细胞静止以及某些癌细胞类型的生长和转移 .
科学研究应用
- WZ811 的潜在应用涵盖多个领域:
化学: 作为 CXCR4 拮抗剂,它可用于药物发现和化学生物学研究。
生物学: 它影响造血干细胞迁移和淋巴细胞功能。
医学: this compound 可能对 CXCR4 相关疾病具有治疗意义。
工业: 其独特的特性使其在药物开发中具有价值.
作用机制
- WZ811 的机制涉及阻断 CXCR4/SDF-1 信号通路。
- 它调节 cAMP 水平并抑制 SDF-1 诱导的 Matrigel 侵袭。
- 有关分子靶点和通路的更多详细信息需要进一步研究。
生化分析
Biochemical Properties
WZ811 plays a crucial role in biochemical reactions by specifically antagonizing the CXCR4 receptor. CXCR4 is a G-protein-coupled receptor that binds to the chemokine stromal cell-derived factor-1 (SDF-1 or CXCL12). This compound inhibits the CXCR4/SDF-1-mediated modulation of cyclic adenosine monophosphate (cAMP) levels in cells, with an effective concentration (EC50) of 1.2 nM . Additionally, this compound blocks SDF-1-induced Matrigel invasion in cells with an EC50 of 5.2 nM . This compound interacts with various biomolecules, including CXCR4, and disrupts the signaling pathways mediated by this receptor.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of TF-1 and UT-7 cells in a dose-dependent manner and induces apoptosis in chronic lymphocytic leukemia cells . This compound also enhances the sensitivity of cells to docetaxel, a chemotherapeutic agent . Furthermore, this compound inhibits the migration and invasion of cancer cells, such as MDA-MB-231 breast carcinoma cells, by blocking the CXCR4/SDF-1 signaling pathway . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its ligand, SDF-1. This inhibition disrupts downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and migration . By blocking the CXCR4/SDF-1 interaction, this compound effectively reduces the activation of these pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . Over time, this compound maintains its potency in inhibiting CXCR4-mediated signaling pathways. Long-term studies have shown that this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells even after prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models of chronic lymphocytic leukemia, this compound administered at a dosage of 40 mg/kg effectively inhibited tumor growth and blocked the CXCR4/PI3K/AKT signaling pathway . Higher doses of this compound have been associated with increased apoptosis and reduced tumor aggressiveness . At very high doses, potential toxic or adverse effects may occur, and careful dosage optimization is necessary to achieve therapeutic efficacy without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to the CXCR4 receptor. By inhibiting the CXCR4/SDF-1 interaction, this compound affects the downstream signaling pathways, including the PI3K/AKT pathway . This inhibition leads to changes in metabolic flux and metabolite levels within the cells. Additionally, this compound’s interaction with CXCR4 may influence the expression of genes involved in cellular metabolism, further affecting the overall metabolic state of the cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to inhibit the CXCR4 receptor suggests that it may be actively transported to areas with high CXCR4 expression . This targeted distribution enhances the compound’s efficacy in inhibiting CXCR4-mediated signaling pathways. Additionally, this compound’s localization and accumulation within specific tissues may be influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, CXCR4. Upon binding to CXCR4, this compound may be directed to specific cellular compartments where CXCR4 is localized . This localization is crucial for the compound’s activity, as it allows this compound to effectively inhibit CXCR4-mediated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, further influencing its function and activity .
准备方法
- WZ811 是从两个芳香胺基合成。
- 它有效地抑制了 TN14003 与 CXCR4 的结合,EC50 值为 0.3 nM。
- 随后,this compound 扰乱 SDF-1 功能并阻断 CXCR4/SDF-1 介导的信号通路 .
化学反应分析
- WZ811 经历各种反应,包括抑制 SDF-1 诱导的 cAMP 水平调节 (EC50 = 1.2 nM) 和 Matrigel 侵袭 (EC50 = 5.2 nM)。
- 现有文献中没有明确提及这些反应的常见试剂和条件。
相似化合物的比较
- 不幸的是,现有信息中没有提到具体的类似化合物。
属性
IUPAC Name |
N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFRXIGQQRMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)CNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468697 | |
| Record name | WZ811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-02-4 | |
| Record name | WZ811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WZ 811 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


